2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15858707
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H11N3O2/c1-2-4(8)6-9-3-5(10-6)7(11)12/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) |
| Standard InChI Key | BVWSVIFHUDLWPC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=NC=C(N1)C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid, reflects its core structure:
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A five-membered imidazole ring substituted at position 2 with a 1-aminopropyl group and at position 5 with a carboxylic acid moiety .
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The dihydrochloride form incorporates two hydrochloride groups, enhancing solubility for laboratory applications .
Table 1: Key Molecular Properties
| Property | Base Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₁₃Cl₂N₃O₂ |
| Molecular Weight (g/mol) | 169.18 | 242.1 |
| SMILES | CCC(C1=NC=C(N1)C(=O)O)N | CCC(C1=NC=C(N1)C(=O)O)N.Cl.Cl |
| InChI Key | BVWSVIFHUDLWPC-UHFFFAOYSA-N | XLRHAYBPOAHKNL-UHFFFAOYSA-N |
| PubChem CID | 54857227 | 126796304 |
The canonical SMILES and InChIKey provide unambiguous representations for computational modeling and database searches .
Physicochemical Properties
Solubility and Stability
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The dihydrochloride salt’s solubility in aqueous solutions is superior to the free base, making it preferable for biological assays.
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Storage recommendations specify room temperature (RT) in airtight containers to prevent degradation .
Synthesis and Manufacturing
Synthetic Routes
Although explicit protocols are proprietary, imidazole derivatives are typically synthesized via:
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Condensation reactions between α-amino ketones and aldehydes.
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Functionalization of preformed imidazole cores using alkylation or carboxylation.
The dihydrochloride form is obtained by treating the free base with hydrochloric acid .
Industrial Production
Suppliers like American Elements and Vulcanchem offer the compound in research-grade quantities (e.g., 1 mg to 1 kg), with customization options for purity (99%–99.999%) and packaging (argon-sealed vials to 1-ton super sacks) .
Applications and Research Insights
Table 2: Comparative Bioactivity of Imidazole Derivatives
| Compound Class | Target | Mechanism |
|---|---|---|
| Diaryl-imidazoles | HIV integrase | Metal chelation |
| 2-Substituted imidazoles | HDAC | Substrate mimicry |
| Aminoalkyl-imidazoles | GPCR receptors | Allosteric modulation |
While 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid itself lacks extensive studies, its structural motifs align with these pharmacophores.
Industrial and Material Science Uses
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Coordination chemistry: The imidazole nitrogen and carboxylic acid groups can bind transition metals, enabling catalyst design .
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Buffer components: Imidazoles stabilize pH in biochemical assays, though this compound’s role remains exploratory.
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust/fume |
| P264 | Wash skin thoroughly after handling |
| P271 | Use only outdoors or in well-ventilated areas |
| Supplier | Product Code | Purity | Packaging |
|---|---|---|---|
| American Elements | OMXX-283768-01 | 99.9% | 1 g–25 kg |
| Vulcanchem | VC15858707 | 98% | 5 mg–100 g |
| Pharmint | N/A | Research | Custom |
Prices are quote-based, reflecting scale and purity requirements .
Future Research Directions
Unanswered Questions
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Structure-activity relationships (SAR): How do alkyl chain length and carboxylate positioning affect bioactivity?
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In vivo toxicity: Preliminary data are absent; rodent models could clarify safety thresholds.
Emerging Opportunities
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Anticancer research: Imidazoles are being explored for kinase inhibition; this compound’s amino group could enhance tumor targeting.
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Drug delivery: Functionalization with polyethylene glycol (PEG) might improve pharmacokinetics.
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